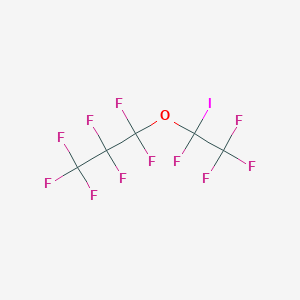

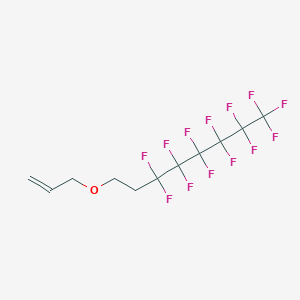

1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of polyfluorinated alkanes and related compounds often involves intricate reactions that introduce fluorine atoms or fluorinated groups into organic molecules. For instance, compounds similar to the target molecule have been synthesized through reactions like the free radical addition of heptafluoroisopropyl iodide to specific alkenes followed by reduction, showcasing the methodology for introducing fluorinated groups into hydrocarbon chains (Dmowski, 1990).

Molecular Structure Analysis

Molecular structure determination, such as gas-phase electron diffraction studies, provides critical insights into the geometric configuration of fluorinated compounds. Investigations on related molecules, for example, reveal specific bond lengths and angles that are instrumental in understanding the spatial arrangement of fluorine atoms and their impact on the molecule's overall structure (Al-Ajdah et al., 1980).

Chemical Reactions and Properties

Polyfluorinated alkanes undergo various chemical reactions, reflecting their reactivity and potential utility in synthetic chemistry. The reaction of heptafluoro-1-iodopropane with different sulfides illustrates the reactivity of such compounds towards nucleophilic substitution, leading to the formation of various fluorinated sulfides and other products (Haszeldine et al., 1972).

Physical Properties Analysis

The physical properties of polyfluorinated alkanes, such as solubilities and gas transport characteristics, are remarkable due to their high fluorine content. These properties are crucial for applications in areas like refrigeration, where alternative refrigerants like HFO-1234yf have been explored for their favorable thermophysical properties and environmental impact (Raabe & Maginn, 2010).

Chemical Properties Analysis

Fluorinated compounds exhibit unique chemical properties due to the electronegativity and small size of the fluorine atom. These properties include high stability and resistance to degradation, as well as reactivity that can be harnessed in various chemical reactions and processes, such as the synthesis of non-symmetric tetraoxanes in fluorous alcohols, highlighting the synthetic utility of fluorinated solvents (Iskra et al., 2003).

Aplicaciones Científicas De Investigación

Fluorocarbon Refrigerants and Syntheses

Fluorocarbons, including compounds like 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane, have been pivotal in the development of refrigerants, foam expansion agents, aerosol propellants, and precision solvents. Since the 1930s, the synthesis and application of small fluorocarbons have evolved significantly, adapting to market demands and regulatory constraints. This progression highlights the transition from chlorofluorocarbons (CFCs) to hydrofluoroolefins (HFOs), emphasizing innovations in manufacturing methods and the environmental impact of these substances. Fluorocarbons' role in refrigeration technology, solvent applications, and their environmental safety designations are particularly noted, reflecting their commercial significance and regulatory compliance efforts (Sicard & Baker, 2020).

Polytetrafluoroethylene (PTFE) Synthesis

The synthesis of PTFE, closely related to the broader family of fluorocarbons, showcases the chemical and physical properties emerging from the homopolymerization of tetrafluoroethylene (TFE). This comprehensive review of PTFE's synthesis methods illuminates the relationship between synthesis conditions and the resulting material properties. PTFE's chemical inertness, hydrophobic nature, excellent thermal stability, and low friction coefficient make it invaluable across various industries, including electronics, aerospace, and medical fields. The review also discusses the industrial initiative to produce fluoropolymers locally, leveraging fluorspar reserves, which points to the strategic importance of fluorocarbon synthesis in material science and industrial applications (Puts, Crouse, & Améduri, 2019).

Safety and Environmental Considerations

The safety and environmental impact of fluorocarbons, including compounds similar to 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane, have been a critical area of research. Regulatory frameworks and environmental protocols such as the Montreal Protocol have led to the phasing out of CFCs and the adoption of hydrofluoroolefins (HFOs) as alternatives. The emphasis on safety, non-toxicology, and low environmental impact in the development and application of fluorocarbons reflects the industry's commitment to sustainability and environmental protection. Research on the reproductive and developmental toxicity of hydrofluorocarbons (HFCs) underscores the importance of assessing chemical safety in the context of their use as refrigerants, highlighting efforts to minimize adverse health effects and environmental damage (Ema, Naya, Yoshida, & Nagaosa, 2010).

Propiedades

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F11IO/c6-1(7,2(8,9)10)4(14,15)18-5(16,17)3(11,12)13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGLHUFWWLOFCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)I)(F)F)(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379294 |

Source

|

| Record name | 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane | |

CAS RN |

107432-46-2 |

Source

|

| Record name | 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

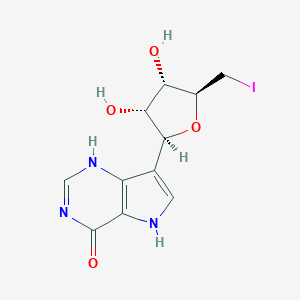

![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)

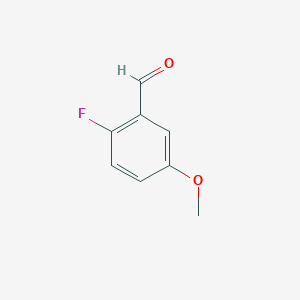

![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)

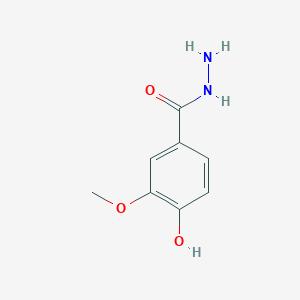

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)